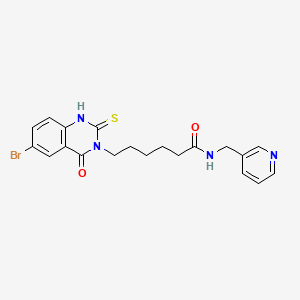
6-(6-溴-4-氧代-2-硫代亚磺酰基-1H-喹唑啉-3-基)-N-(吡啶-3-甲基)己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C20H21BrN4O2S and its molecular weight is 461.38. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
While specific applications for the compound “6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)hexanamide” are not readily available in the literature, we can infer potential applications based on the general biological activities of quinazolinone and quinazoline derivatives. Here’s a comprehensive analysis focusing on six unique applications:
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are used in treating lung and pancreatic cancers . The bromo and sulfanylidene groups in the compound could potentially enhance its anticancer activity by increasing its affinity for kinase enzymes.
Antimicrobial Activity
The structural complexity of quinazolinones allows them to interact with bacterial enzymes and inhibit their function. This makes them excellent candidates for developing new antibiotics, especially in the face of rising antibiotic resistance . The hexanamide moiety could potentially be modified to target specific bacterial strains.
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects. They modulate the body’s inflammatory response and can be used to treat conditions like arthritis . The compound’s ability to interact with pyridine receptors may contribute to these effects.
Anticonvulsant Properties
These derivatives are known to possess anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders . The presence of a bromo group in the compound could influence its interaction with neuronal receptors.
Antiviral and Antifungal Applications
Quinazolinones have shown activity against various viral and fungal pathogens. Their mechanism of action often involves inhibiting the replication process of the pathogens . The compound’s structural features could be fine-tuned to enhance its selectivity and potency against specific viruses or fungi.
Neuroprotective Effects
Quinazolinones can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson’s disease . The compound’s ability to cross the blood-brain barrier could be enhanced by its lipophilic substituents.
Antidiabetic Activity
These compounds have been explored for their antidiabetic activity, as they can modulate insulin signaling pathways . The specific interactions of the compound’s substituents with insulin receptors could be investigated for this application.
属性
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c21-15-7-8-17-16(11-15)19(27)25(20(28)24-17)10-3-1-2-6-18(26)23-13-14-5-4-9-22-12-14/h4-5,7-9,11-12H,1-3,6,10,13H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTYCLXSFAPSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

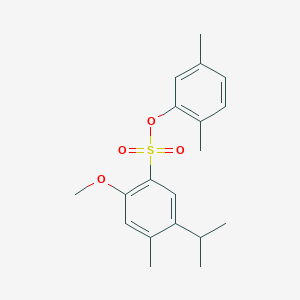
![3-[2-(2-Methoxyphenyl)-4-oxo-1-(2-phenylethyl)azetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2565056.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2565059.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)

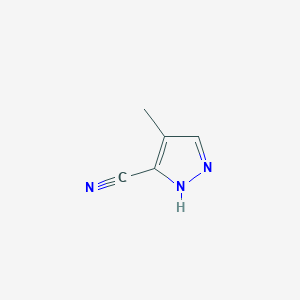
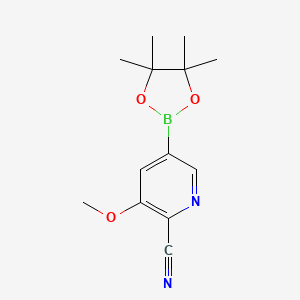
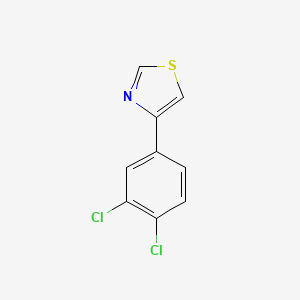
![4-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2565072.png)
![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)
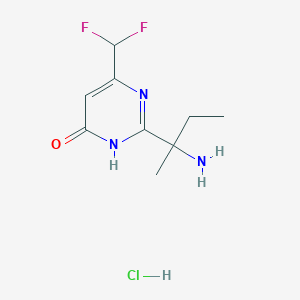
![2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2565077.png)
![N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2565078.png)